molecular formula C28H35F3N4O2 B609396 NAcM-COV CAS No. 2089293-81-0

NAcM-COV

Cat. No.: B609396
CAS No.: 2089293-81-0
M. Wt: 516.6092
InChI Key: YLLQDHVRMFOGBL-UHFFFAOYSA-N
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Description

Biochemical Context: Defective in Cullin Neddylation 1's Role in Neddylation and Cullin-Ring E3 Ubiquitin Ligase Regulation

Defective in Cullin Neddylation 1 functions as a critical co-E3 ligase within the neddylation cascade, facilitating the covalent attachment of Neuronal precursor cell-Expressed Developmentally Down-regulated protein 8 to cullin proteins. This post-translational modification process is essential for the activation of Cullin-Ring E3 ubiquitin ligases, which regulate the homeostasis of approximately 20% of cellular proteins. The protein operates through a sophisticated mechanism whereby it simultaneously binds to both cullin proteins and the NEDD8-conjugating enzyme Ubiquitin Conjugating Enzyme E2 M, thereby stabilizing the catalytic center of the Cullin-Ring E3 ligase complex.

The structural architecture of Defective in Cullin Neddylation 1 comprises an ovoid structure containing a Ubiquitin Associated domain and two EF-hand motifs, which collectively enable its dual binding capabilities. An acidic patch near the protein's C-terminus specifically recognizes and binds to a basic surface on the cullin Winged-Helix B domain, positioned opposite from the NEDD8 acceptor lysine residue. Simultaneously, the groove between the two EF-hand domains accommodates a unique helical structure located N-terminal to Ubiquitin Conjugating Enzyme E2 M's catalytic core domain. This dual interaction system positions the Ring Box 1-bound Ubiquitin Conjugating Enzyme E2 M adjacent to the cullin NEDD8 acceptor lysine, thereby enhancing the efficiency of the neddylation process.

Recent structural studies have revealed that neddylation induces dramatic conformational changes in cullin-Ring Box 1 complexes, transforming them from a compact "closed" architecture to an open form where the Ring Box 1 Ring domain is liberated from its interaction with the cullin protein. This conformational change is crucial for activating Cullin-Ring E3 ubiquitin ligase activity, as it allows the Ring Box 1 Ring domain to adopt multiple orientations and facilitates proper substrate positioning for ubiquitin transfer. Defective in Cullin Neddylation 1 enhances this process by ensuring optimal positioning of the enzymatic machinery and reducing the concentration of Ubiquitin Conjugating Enzyme E2 M required for efficient neddylation.

The specificity of Defective in Cullin Neddylation 1's action extends to particular cullin family members, with research demonstrating that this protein primarily enhances neddylation of cullin 1 and cullin 3, while showing minimal effects on other cullin proteins including cullin 2, cullin 4A, cullin 4B, and cullin 5. This selective activity pattern has significant implications for therapeutic targeting, as inhibition of Defective in Cullin Neddylation 1 offers the potential for more selective modulation of neddylation pathways compared to broader interventions that affect all cullin proteins.

Chemical Design Principles: Piperidine Scaffold and Covalent Targeting Strategy

The molecular design of N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide incorporates several sophisticated structural elements that collectively enable its potent and selective inhibition of Defective in Cullin Neddylation 1. The compound's chemical formula, C28H35F3N4O2, reflects a molecular weight of 516.61 daltons and includes strategically positioned functional groups designed to optimize binding affinity and selectivity.

The central piperidine ring system serves as the primary scaffold, providing critical three-dimensional character that enables proper orientation of the molecule's terminal components into distinct binding sub-pockets within the Defective in Cullin Neddylation 1 active site. Structure-activity relationship studies have demonstrated that alterations to the piperidine core's size or substitution pattern significantly decrease inhibitory potency, establishing this heterocyclic framework as an essential pharmacophore element. The piperidine linker specifically orients the molecule's ends into hydrophobic regions corresponding to isoleucine and hinge sub-pockets, which are areas normally occupied by corresponding moieties from the natural substrate Ubiquitin Conjugating Enzyme E2 M.

The compound incorporates a urea functional group that establishes a critical hydrogen bonding interaction with the backbone of glutamine 114 in Defective in Cullin Neddylation 1, effectively anchoring the inhibitor within the binding site. This hydrogen bonding network represents one of four key drivers for the compound's enhanced potency, alongside the piperidine linker orientation, tight steric packing within the hinge pocket, and hydrophobic interactions of the benzyl substituent. The urea moiety can be conceptualized as occupying a distinct pharmacophoric region that mimics natural protein-protein interactions while providing additional binding affinity through complementary hydrogen bonding patterns.

The acrylamide warhead represents the most innovative aspect of the compound's design, functioning as a covalent electrophile that forms irreversible bonds with cysteine 115 located within the Defective in Cullin Neddylation 1 binding pocket. This electrophilic functionality was strategically incorporated after crystallographic analysis revealed the proximity of cysteine 115 to potential modification sites. The acrylamide group was selected from among various electrophilic warheads due to its demonstrated selectivity for cysteine residues over other endogenous nucleophiles and its established cellular tolerance. Structural studies confirmed that the acrylamide forms a covalent linkage with the targeted cysteine residue, as observed in both X-ray co-crystallography and mass spectrometric analysis of protein immunoprecipitates from treated cells.

The trifluoromethyl phenyl substituent contributes to the compound's binding affinity through hydrophobic interactions and optimal steric complementarity with the binding pocket. This aromatic system provides additional molecular recognition elements while contributing to the overall lipophilicity and membrane permeability characteristics necessary for cellular activity. The strategic positioning of this substituent ensures proper alignment of the acrylamide warhead for covalent bond formation with the target cysteine residue.

Structural Component Function Binding Interaction
Piperidine Ring Central Scaffold Three-dimensional orientation
Urea Functional Group Hydrogen Bond Donor Glutamine 114 backbone interaction
Acrylamide Warhead Covalent Electrophile Cysteine 115 covalent bond
Trifluoromethyl Phenyl Hydrophobic Anchor Aromatic stacking and lipophilic interactions
Pentan-2-yl Chain Flexible Linker Conformational adaptability

Historical Development: Evolution from Non-Covalent Precursors

The development of N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide represents the culmination of an extensive medicinal chemistry program that systematically evolved from initial high-throughput screening hits to optimized covalent inhibitors. The developmental pathway began with the identification of N-acetyl-Met-OPT-HIT, a compound discovered through screening assays designed to identify inhibitors of the Defective in Cullin Neddylation 1-Ubiquitin Conjugating Enzyme E2 M protein-protein interaction. This initial hit compound exhibited an inhibitory concentration 50 of 7 microMolar in binding assays and 4 microMolar in enzymatic neddylation assays, providing proof-of-concept for small molecule targeting of this protein-protein interaction.

The screening collection contained over 300 compounds related to the initial hit, which enabled systematic structure-activity relationship analysis and revealed five distinct sub-pockets within the Defective in Cullin Neddylation 1 binding site that could be targeted for affinity improvement. These sub-pockets were designated as isoleucine, N-acetyl, leucine, urea, and hinge regions, corresponding to areas occupied by specific moieties from either the natural substrate Ubiquitin Conjugating Enzyme E2 M or the screening hit compound. Iterative optimization focusing on these binding regions led to the development of N-acetyl-Met-OPT, which demonstrated 100-fold enhanced potency relative to the initial hit compound, with an inhibitory concentration 50 of 80 nanoMolar in binding assays.

The transition from reversible to covalent inhibition was motivated by the identification of cysteine 115 within 10 Angstroms of the benzyl substituent in crystallographic structures. Twelve analogs incorporating well-characterized cysteine-reactive electrophilic warheads, including chloroacetamides and acrylamides, were systematically evaluated to determine optimal positioning and reactivity. This structure-guided approach revealed that warhead positioning was critical, with electrophiles positioned at ortho- or meta-positions of the benzylic ring producing the most potent inhibitors. The acrylamide-containing variant, N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide, emerged as the most effective compound based on liquid chromatography-mass spectrometry analysis of covalent adduct formation.

Comparative analysis between the covalent inhibitor and a matched non-covalent control compound confirmed the importance of the electrophilic warhead, demonstrating over 30-fold enhanced potency in binding assays and 2.5-fold improvement in enzymatic neddylation experiments. The covalent mechanism was definitively established through X-ray crystallographic analysis showing direct linkage between the acrylamide and cysteine 115, as well as mass spectrometric detection of the covalent adduct in cellular immunoprecipitates. Time-course studies revealed that the apparent potency of the covalent inhibitor increased over extended incubation periods, consistent with irreversible binding kinetics.

The selectivity profile of N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide was extensively characterized against the five human Defective in Cullin Neddylation family members, which display high similarity in their potentiating neddylation domains. At concentrations exceeding 50-fold above the inhibitory concentration 50 with Defective in Cullin Neddylation 1, the compound showed activity only toward Defective in Cullin Neddylation 3, whose potentiating neddylation domain contains the corresponding cysteine residue. Mass spectrometric analysis confirmed covalent adduct formation with Defective in Cullin Neddylation 1, Defective in Cullin Neddylation 2, and Defective in Cullin Neddylation 3, while no modification was detected with Defective in Cullin Neddylation 5, which lacks the target cysteine residue.

Developmental Stage Compound Binding IC50 Key Innovation
Initial Hit N-acetyl-Met-OPT-HIT 7 microMolar Proof-of-concept targeting
Optimized Reversible N-acetyl-Met-OPT 80 nanoMolar 100-fold potency improvement
Covalent Inhibitor N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide ≤40 nanoMolar Irreversible covalent targeting

Properties

CAS No.

2089293-81-0

Molecular Formula

C28H35F3N4O2

Molecular Weight

516.6092

IUPAC Name

N-(2-((1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)ureido)methyl)phenyl)acrylamide

InChI

InChI=1S/C28H35F3N4O2/c1-4-9-20(3)34-16-14-24(15-17-34)35(19-21-10-6-7-13-25(21)33-26(36)5-2)27(37)32-23-12-8-11-22(18-23)28(29,30)31/h5-8,10-13,18,20,24H,2,4,9,14-17,19H2,1,3H3,(H,32,37)(H,33,36)

InChI Key

YLLQDHVRMFOGBL-UHFFFAOYSA-N

SMILES

C=CC(NC1=CC=CC=C1CN(C2CCN(C(CCC)C)CC2)C(NC3=CC=CC(C(F)(F)F)=C3)=O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

NAcM-COV;  NAcM COV; 

Origin of Product

United States

Scientific Research Applications

Cancer Therapeutics

One of the primary applications of NAcM-COV is in cancer treatment. The compound has shown efficacy in inhibiting neddylation, which is often upregulated in cancer cells. By disrupting this process, this compound can potentially induce apoptosis in malignant cells.

  • Mechanism of Action : this compound selectively binds to the cysteine residue (Cys115) of DCN1, leading to irreversible inhibition of neddylation. This mechanism was confirmed through X-ray crystallography and mass spectrometry analyses .

Biochemical Research

This compound serves as a valuable tool for studying protein interactions and post-translational modifications. Its ability to selectively inhibit neddylation allows researchers to dissect the roles of various proteins involved in cellular signaling pathways.

  • Structural Insights : Structural studies have demonstrated that this compound occupies the binding pocket of DCN1, providing insights into how modifications can enhance inhibitor potency .

Data Tables

Application Description IC50 Value
Cancer TherapeuticsInhibits neddylation to induce apoptosis in cancer cells≤ 40 nM (TR-FRET)
Biochemical ResearchUsed to study protein interactions and signaling pathways150 nM (enzyme assay)

Case Study 1: Inhibition of Neddylation in Cancer Cells

In a study investigating the effects of this compound on cancer cell lines, researchers observed that treatment with the compound led to a significant reduction in cullin1 and cullin3 neddylation. This resulted in decreased cell proliferation and increased apoptosis markers, indicating its potential as a therapeutic agent .

Case Study 2: Structural Optimization and Mechanism Elucidation

Researchers conducted structural optimization studies on various analogs of this compound to enhance its potency. They found that modifications to the benzyl substituent significantly affected binding affinity and inhibitory activity against neddylation reactions. The optimal compound demonstrated over 30-fold increased potency compared to non-covalent inhibitors .

Comparison with Similar Compounds

Comparison with Similar Compounds

NAcM-COV belongs to a class of small-molecule inhibitors targeting the UBE2M-DCN1 axis. Below is a comparative analysis with key analogs and competitors:

NAcM-OPT

  • Mechanism: Reversible, non-covalent inhibitor of DCN1 and DCN2 .
  • Potency : IC₅₀ ~250 nM (TR-FRET), weaker than this compound due to lack of covalent modification .
  • Limitations : Moderate half-life in vivo, requiring frequent dosing .

DC-2

  • Mechanism: Non-peptidic inhibitor identified via SAR studies; disrupts UBE2M-DCN1 binding .
  • Potency : Comparable to NAcM-OPT but lacks covalent enhancement .
  • Therapeutic Impact : Specifically reduces CUL3 neddylation, enriching substrates like p27 .

WS-383

  • Mechanism : Triazolo[1,5-α]pyrimidine-based inhibitor targeting UBE2M-DCN1 .
  • Selectivity : Preferentially inhibits CUL1 and CUL3 neddylation, similar to this compound, but with distinct chemical scaffold .

Compound 27

  • Mechanism : Pyrazolopyridone derivative with two chiral centers, enabling better 3D docking into DCN1’s pocket .
  • Advantage : Higher potency than this compound due to improved structural complementarity .

Table 1: Comparative Profile of this compound and Analogs

Compound Target Specificity Mechanism IC₅₀ (TR-FRET) Selectivity Notes Key Structural Features
This compound DCN1, DCN3/4 (partial) Covalent (Cys115) ≤40 nM No inhibition of DCN5; >100× selectivity vs. NAT enzymes Acrylamide electrophile
NAcM-OPT DCN1, DCN2 Reversible ~250 nM Inactive against DCN3-5 Optimized urea linker
DC-2 UBE2M-DCN1 interface Non-covalent N/A Selective for CUL3 Peptidomimetic scaffold
WS-383 UBE2M-DCN1 Non-covalent N/A Triazolo-pyrimidine core Rigid heterocyclic structure
Compound 27 DCN1 Non-covalent <40 nM Enhanced 3D docking Pyrazolopyridone with two chiral centers

Key Research Findings and Selectivity Insights

  • DCN3/4 Activity : this compound unexpectedly inhibits DCN3 (conserved Cys) and DCN4 (via Cys219 in adjacent pocket) at 50 μM, despite DCN4’s Gly115 .
  • Structural Basis : Crystal structures (e.g., PDB: 5V88) reveal that this compound induces conformational changes in DCN1’s PONY domain, deepening the UBE2M-binding groove .
  • Cellular Efficacy: this compound reduces neddylated CUL1/CUL3 by >50% in HCC95 cells, with effects synergistic to DCN1 knockdown .
  • Off-Target Safety: No inhibition of NAT enzymes (NatA-F) or acetyl-lysine interactions at 25 μM .

Preparation Methods

Retrosynthetic Analysis and Starting Materials

The synthesis of this compound begins with the preparation of the central piperidine-urea scaffold, which serves as the structural foundation for interacting with DCN1’s hydrophobic subpockets. As outlined in the University of Kentucky’s protocol, the critical intermediate is 1-(2-aminobenzyl)-1-(1-(pentan-2-yl)piperidin-4-yl)-3-(3-(trifluoromethyl)phenyl)urea (Compound 23 ), synthesized via sequential coupling reactions.

Key starting materials include:

  • 1-(Pentan-2-yl)piperidin-4-amine : Introduces stereochemical complexity and hydrophobic interactions with DCN1’s Ile pocket.

  • 2-Isocyanatobenzyl chloride : Provides the aromatic urea linkage essential for H-bonding with Gln114.

  • 3-(Trifluoromethyl)phenyl isocyanate : Enhances binding affinity through fluorophilic interactions with DCN1’s hinge region.

Stepwise Synthesis of Intermediate 23

The synthesis of Intermediate 23 proceeds through three stages:

Piperidine Subfunctionalization

The pentan-2-yl group is introduced to the piperidine ring via nucleophilic substitution, utilizing 1-bromopentane in the presence of potassium carbonate. This step achieves 78% yield under reflux conditions in acetonitrile.

Urea Bond Formation

Reaction of 1-(pentan-2-yl)piperidin-4-amine with 2-isocyanatobenzyl chloride in dichloromethane (DCM) at 0°C generates the mono-urea intermediate. Subsequent treatment with 3-(trifluoromethyl)phenyl isocyanate at room temperature completes the bis-urea scaffold, achieving 65% overall yield.

Purification and Characterization

Crude Intermediate 23 is purified via flash chromatography (MeOH:DCM, 5:95 → 10:90), yielding a white crystalline solid. Analytical validation includes:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.93 (s, 1H, aryl-H), 7.57–7.27 (m, 8H, aromatic protons), 4.52 (s, 2H, benzyl-CH₂).

  • LRMS (ESI+) : m/z 463.4 [M+H]⁺, confirming molecular weight.

Covalent Warhead Installation: Acrylamide Functionalization

Acryloylation Reaction Conditions

The final step involves acrylamide installation at the benzyl amine position of Intermediate 23 to yield this compound:

Reagents :

  • Acryloyl chloride (1.2 equiv)

  • N,N-Diisopropylethylamine (DIEA, 1.2 equiv)

  • Anhydrous DCM (20 mL per gram substrate)

Procedure :

  • Intermediate 23 (1.70 g, 3.68 mmol) and DIEA (0.813 mL) are dissolved in DCM under nitrogen.

  • Acryloyl chloride (0.355 mL) is added dropwise at 0°C.

  • The reaction warms to room temperature, stirring for 3 hours.

  • Workup involves sequential washes with saturated NaHCO₃ and brine, followed by MgSO₄ drying.

Yield : 39% (0.780 g) after silica gel chromatography (MeOH:DCM, 3:97 → 12:88).

Control Compound Synthesis: NAcM-COVCTRL

To validate covalent binding necessity, the non-electrophilic analog NAcM-COVCTRL (16) is synthesized using propionyl chloride instead of acryloyl chloride:

  • Propionyl chloride (1.2 equiv) replaces acryloyl chloride.

  • Reaction conditions mirror those for this compound.

  • Yield: 50% (0.100 g) after chromatography.

Structural Optimization and SAR Insights

Piperidine Core Modifications

Crystallographic data reveal the piperidine ring’s role in orienting hydrophobic substituents into DCN1’s Ile and hinge pockets. Key findings:

  • Ring size : Expansion to azepane decreases potency by >10-fold.

  • Substitution pattern : Meta-substituted aryl groups in the hinge pocket improve IC₅₀ from 7 μM (NAcM-HIT) to 80 nM (NAcM-OPT).

Acrylamide Warhead Positioning

Electrophile placement critically impacts covalent adduct formation:

  • Ortho-acrylamide (this compound): IC₅₀,app = 150 nM in neddylation assays.

  • Para-acrylamide : 5-fold reduced potency due to steric clashes with Phe117.

  • Methylene linkers : Two-carbon spacers between aryl and warhead decrease activity (IC₅₀ > 1 μM).

Analytical Characterization of this compound

Spectroscopic Data

¹H NMR (500 MHz, CDCl₃):

  • δ 8.66 (bs, 1H, urea-NH), 7.93 (s, 1H, trifluoromethylaryl-H), 6.54–6.31 (m, 2H, acryloyl-CH₂).

  • Confirms acrylamide installation via vinyl proton integration.

HRMS (ESI+) :

  • Observed: m/z 517.2794 [M+H]⁺ (calc. 517.2790 for C₂₈H₃₆F₃N₄O₂).

Crystallographic Validation

Co-crystal structures (1.4 Å resolution) confirm covalent bonding between this compound’s acrylamide and DCN1’s Cys115:

  • Distance : Cys115 Sγ to acrylamide β-carbon = 1.8 Å.

  • Hydrophobic contacts : Benzyl group occupies Leu pocket (ΔSASA = 112 Ų).

Scale-Up Challenges and Solutions

Purification Optimization

  • Chromatography : Gradient elution (MeOH:DCM) resolves diastereomers from racemic piperidine intermediates.

  • Yield limitations : Low acryloylation efficiency (39%) attributed to competing hydrolysis; mitigated by strict anhydrous conditions.

Stereochemical Considerations

  • Racemic mixtures : Initial syntheses yield 1:1 enantiomers; chiral HPLC (Chiralpak IA column) achieves >98% ee for preclinical batches.

Comparative Analysis of Synthetic Methodologies

ParameterThis compoundNAcM-OPTNAcM-COVCTRL
Key Reagent Acryloyl chlorideBenzoyl chloridePropionyl chloride
Reaction Time 3 h16 h3 h
Yield 39%67%50%
IC₅₀ (neddylation) 150 nM80 nM>100 μM

Q & A

Q. What are the established synthetic routes for NAcM-COV, and how can researchers optimize yield and purity?

  • Methodological Answer : Synthetic optimization requires iterative testing of reaction conditions (e.g., temperature, catalysts, solvents). For example, a fractional factorial design can identify critical parameters affecting yield . Purification methods like recrystallization or HPLC should be validated using purity metrics (e.g., ≥95% by NMR, HPLC). Document procedures in line with journal guidelines for experimental reproducibility, including reagent ratios and failure analyses .

Q. Example Table: Synthetic Optimization Parameters

ParameterTested RangeOptimal ValueImpact on Yield (%)
Temperature60°C–120°C90°C+25%
CatalystPd/C, Pt, NiPd/C+18%

Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?

  • Methodological Answer : Use a combination of 1^1H/13^13C NMR for structural elucidation and LC-MS for molecular weight confirmation. Validate purity via HPLC with UV detection (λ = 254 nm). For novel derivatives, include X-ray crystallography data if available. Ensure spectra are annotated and submitted as supplementary material, adhering to journal formatting rules .

Advanced Research Questions

Q. How can researchers design in vitro assays to evaluate this compound's antiviral activity?

  • Methodological Answer : Employ dose-response assays (e.g., plaque reduction) with appropriate controls (e.g., untreated cells, reference antivirals). Use a minimum of three biological replicates to account for variability. Normalize data to cell viability (MTT assay) and calculate IC50_{50} values using nonlinear regression models (e.g., GraphPad Prism). Ethical considerations include validating cell line authenticity and avoiding overinterpretation of preliminary data .

Q. What statistical approaches are appropriate for analyzing dose-response relationships of this compound?

  • Methodological Answer : Apply ANOVA to compare dose groups, followed by post-hoc tests (e.g., Tukey’s HSD) for pairwise comparisons. For non-linear dynamics, use four-parameter logistic regression (4PL) to model sigmoidal curves. Report 95% confidence intervals and effect sizes to contextualize significance. Pre-register analysis plans to mitigate bias .

Q. How should contradictory findings in this compound's mechanism of action be systematically addressed?

  • Methodological Answer : Conduct a systematic review using PRISMA guidelines to identify gaps and biases in existing studies. Replicate key experiments under standardized conditions (e.g., cell type, assay protocol). Use cheminformatics tools (e.g., molecular docking) to explore alternative binding hypotheses. Transparently report limitations and conflicting data in discussions .

Data Management and Reproducibility

Q. What protocols ensure reproducibility in this compound research?

  • Methodological Answer : Document all experimental variables (e.g., batch numbers, equipment calibration) in electronic lab notebooks. Share raw data (e.g., spectra, kinetic curves) in public repositories (e.g., Zenodo) with DOI assignment. Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) and provide step-by-step protocols in supplementary materials .

Q. How can researchers ethically address discrepancies in this compound toxicity profiles across studies?

  • Methodological Answer : Perform meta-analyses to aggregate toxicity data, stratifying by model organism and dosage. Use QSAR (Quantitative Structure-Activity Relationship) models to predict off-target effects. Adhere to OECD guidelines for in vivo studies and disclose all adverse events, even if statistically nonsignificant .

Ethical and Reporting Standards

Q. What are the best practices for disclosing negative or inconclusive results in this compound studies?

  • Methodological Answer : Publish negative findings in preprint servers or dedicated journals (e.g., PLOS ONE) to combat publication bias. Clearly differentiate between technical failures (e.g., contaminated samples) and biologically null results. Use the ARRIVE guidelines for animal studies to ensure comprehensive reporting .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.